molecular formula C7H9BrN2 B2896540 3-Bromo-5-methylbenzene-1,2-diamine CAS No. 70733-25-4

3-Bromo-5-methylbenzene-1,2-diamine

Cat. No.: B2896540
CAS No.: 70733-25-4
M. Wt: 201.067
InChI Key: WHVCTNJQZXBGDH-UHFFFAOYSA-N
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Description

3-Bromo-5-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of benzene, featuring bromine and methyl groups attached to the benzene ring along with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-methylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the bromination of 5-methylbenzene-1,2-diamine. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methylbenzene-1,2-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce quinones or other oxidized compounds .

Scientific Research Applications

3-Bromo-5-methylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4,5-diaminotoluene
  • 3-Bromo-6-methoxybenzene-1,2-diamine
  • 3,5-Dibromobenzene-1,2-diamine

Uniqueness

3-Bromo-5-methylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-bromo-5-methylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVCTNJQZXBGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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